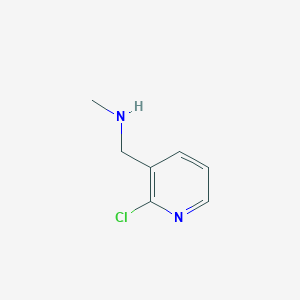

1-(2-Chloropyridin-3-YL)-N-methylmethanamine

Vue d'ensemble

Description

The compound "1-(2-Chloropyridin-3-yl)-N-methylmethanamine" is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as the presence of a chloropyridinyl group and a methanamine moiety. For instance, the first paper discusses a compound with a pyridinyl group and a methanamine component, which is used to synthesize a racemic compound with antifungal properties . The second paper describes the synthesis of a compound that includes a pyridinyl group as well, although in a different context of cinnoline and pyrazole chemistry . The third paper involves the reaction of arylmethanamines with60fullerene, indicating the reactivity of methanamine derivatives in the presence of other chemical entities .

Synthesis Analysis

The synthesis of related compounds involves the use of raw materials that contain either a pyridinyl or a methanamine group. In the first paper, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide is achieved by reacting 2-(4-chlorophenyl)-3-methylbutyric acid with pyridin-2-methylanamine . The second paper describes the synthesis of a cinnoline derivative by condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide in absolute ethanol . These methods suggest that the synthesis of compounds similar to "1-(2-Chloropyridin-3-yl)-N-methylmethanamine" would likely involve condensation reactions under specific conditions.

Molecular Structure Analysis

The molecular structure of the compounds in the provided papers is determined using various analytical techniques. Single-crystal X-ray diffraction analysis is used to determine the crystal structure of the synthesized compound in the first paper . The second paper establishes the structure of the synthesized compound based on IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques could be applied to analyze the molecular structure of "1-(2-Chloropyridin-3-yl)-N-methylmethanamine" to determine its configuration and conformation.

Chemical Reactions Analysis

The reactivity of the compounds is highlighted in the papers, with the first paper mentioning intermolecular hydrogen bonds that stabilize the crystal structure and contribute to the compound's antifungal activity . The third paper discusses the reaction of arylmethanamines with60fullerene, indicating that methanamine derivatives can participate in reactions to form fulleropyrrolidines with high stereoselectivity . These insights suggest that "1-(2-Chloropyridin-3-yl)-N-methylmethanamine" could also engage in chemical reactions that are influenced by its functional groups and the presence of other reactants.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1-(2-Chloropyridin-3-yl)-N-methylmethanamine," they do provide information on related compounds. The first paper provides details such as the crystal density and melting point, which are important physical properties . The chemical properties, such as antifungal activity, are also mentioned, which could be relevant to the analysis of "1-(2-Chloropyridin-3-yl)-N-methylmethanamine" if it shares similar structural features . The papers collectively suggest that the physical and chemical properties of such compounds are closely related to their molecular structure and the presence of specific functional groups.

Applications De Recherche Scientifique

Chemical Inhibitors and Drug Metabolism

The compound plays a crucial role in the study of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. Potent and selective chemical inhibitors, including derivatives of chloropyridinyl-methanamines, are used to decipher the involvement of specific CYP isoforms in drug metabolism. This aids in predicting drug-drug interactions and enhancing the understanding of metabolic pathways (Khojasteh et al., 2011).

Synthetic Methodologies for Pharmaceutical Compounds

1-(2-Chloropyridin-3-yl)-N-methylmethanamine and its derivatives are pivotal in synthesizing pharmaceutical compounds. For example, in the synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, chloropyridinyl-methanamine derivatives serve as key intermediates. These synthetic methodologies are essential for the pharmaceutical industry, facilitating the development of more efficient and cost-effective production processes (Saeed et al., 2017).

Molecular Interactions and Tautomeric Equilibria

The study of tautomerism and molecular interactions is fundamental in understanding the behavior of nucleic acid bases, which are critical for genetic information storage and transfer. Chloropyridinyl compounds, through their interactions, help illuminate the stability and structural dynamics of nucleic acids, offering insights into mutagenesis and the design of nucleic acid-targeted drugs (Person et al., 1989).

DNA Methyltransferase Inhibitors

In the field of cancer therapy, derivatives of 1-(2-Chloropyridin-3-yl)-N-methylmethanamine are explored as potential DNA methyltransferase inhibitors. By inhibiting this enzyme, it's possible to prevent the silencing of tumor suppressor genes, offering a promising approach to cancer treatment. Research into these inhibitors showcases the compound's relevance in developing new therapeutic strategies (Goffin & Eisenhauer, 2002).

Chemical Derivatives and Material Science

Chemical derivatives of 1-(2-Chloropyridin-3-yl)-N-methylmethanamine are also significant in material science, particularly in the synthesis of novel polymers and materials with unique properties. These materials have potential applications in various industries, including biotechnology, electronics, and environmental science, demonstrating the compound's versatility beyond pharmaceuticals (Petzold-Welcke et al., 2014).

Propriétés

IUPAC Name |

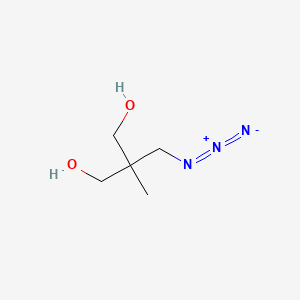

1-(2-chloropyridin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVZCMZHYFPHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyridin-3-YL)-N-methylmethanamine | |

CAS RN |

120739-88-0 | |

| Record name | 2-Chloro-3-[(methylamino)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.